Merrifield's peptide resin
CAS No.:
Cat. No.: VC13986781
Molecular Formula: C25H25Cl
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H25Cl |
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Molecular Weight | 360.9 g/mol |
IUPAC Name | 1,4-bis(ethenyl)benzene;chloromethylbenzene;styrene |
Standard InChI | InChI=1S/C10H10.C8H8.C7H7Cl/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;8-6-7-4-2-1-3-5-7/h3-8H,1-2H2;2-7H,1H2;1-5H,6H2 |
Standard InChI Key | XGDRSIHUZXJSHS-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CCl |
Introduction
Historical Context and Development of Merrifield's Peptide Resin
Origins in Solid-Phase Synthesis Methodology
Chemical Composition and Physical Properties
Structural Characteristics
Merrifield resin's core structure comprises a polystyrene backbone with chloromethyl functional groups introduced via Friedel-Crafts alkylation. Key parameters include:
Property | Specification | Source |
---|---|---|
CAS Number | 55844-94-5 | |
Molecular Formula | C40H32N3O3R (R = polymer) | |
Particle Size | 30-70 mesh (250-600 μm) | |
Chlorine Loading | 0.6-2.0 mmol/g | |
Crosslinker (DVB) | 1-2% | |
Density | 1.08 g/cm³ |
Reactivity Profile
The chloromethyl group undergoes SN2 displacement by amino acid carboxylates under basic conditions. This nucleophilic substitution forms stable benzyl ester linkages, with reaction kinetics influenced by:
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Counterion selection: Cesium or potassium salts enhance carboxylate nucleophilicity
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Solvent polarity: DMF (dimethylformamide) swells polystyrene, increasing accessibility
Mechanistic Workflow in Peptide Synthesis
Initial Amino Acid Attachment
Two principal methods anchor Boc-protected amino acids:
3.1.1 Cesium Salt Method
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Boc-amino acid is dissolved in methanol/water (5:0.5 mL/mmol) and neutralized with cesium carbonate
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Solvent removal yields anhydrous cesium carboxylate, reacted with resin in DMF at 50°C for 24 h
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Yields: 80-95% for standard amino acids; reduced for Arg(Tos) and His(Tos) due to steric bulk
3.1.2 Potassium Fluoride Method
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Boc-amino acid (1.5 eq), KF (3 eq), and resin stirred in DMF at 50°C
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Eliminates cesium's hygroscopicity but requires strict anhydrous conditions
Iterative Elongation Cycle
Each residue addition follows four steps:
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Deprotection: 25-50% TFA (trifluoroacetic acid) removes Boc groups
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Neutralization: DIEA (N,N-diisopropylethylamine) restores amine nucleophilicity
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Coupling: DCC (dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole) activates incoming Boc-amino acid
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Wash: DMF, methanol, and DCM (dichloromethane) remove excess reagents
Automated synthesizers complete 20-residue peptides in <24 hours with >99% stepwise yield .
Cleavage Strategies and Limitations
Acidolytic Cleavage
Hydrogen fluoride (HF) or TFMSA (trifluoromethanesulfonic acid) cleave benzyl esters via protonation:
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HF cleavage: -20°C, 1 hour; requires specialized equipment due to HF's toxicity
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TFMSA alternative: Less hazardous but generates stable sulfonate byproducts
Limitations in Modern Synthesis
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Acid lability: Prolonged TFA exposure during Boc removal risks premature cleavage
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Steric hindrance: >20 residues exhibit incomplete coupling due to matrix crowding
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Side reactions: Aspartimide formation and β-sheet aggregation in hydrophobic sequences
Modern Adaptations and Comparative Analysis
Hybrid Resin Architectures
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Wang resin: Hydroxymethylphenoxy linker enables milder Fmoc cleavage (95% TFA)
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PAM resin: Benzamidomethyl groups enhance acid stability for prolonged synthesis
Performance Comparison
Resin Type | Cleavage Condition | Max Peptide Length | Compatible Chemistry |
---|---|---|---|
Merrifield | HF/TFMSA | 20 residues | Boc |
Wang | 95% TFA | 50 residues | Fmoc |
Rink Amide | 95% TFA | 30 residues | Fmoc |
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